3-phenoxy-N-[(thiophen-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxy-N-[(thiophen-2-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives It features a benzamide core with a phenoxy group at the 3-position and a thiophen-2-ylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenoxy-N-[(thiophen-2-yl)methyl]benzamide typically involves a multi-step process. One common approach is the reaction of phenoxybenzoyl chloride with thiophen-2-ylmethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane or dimethylformamide, is essential to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxy-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various alkylated or acylated derivatives.
Scientific Research Applications
3-Phenoxy-N-[(thiophen-2-yl)methyl]benzamide has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-phenoxy-N-[(thiophen-2-yl)methyl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
3-Phenoxy-N-[(thiophen-2-yl)methyl]benzamide is structurally similar to other benzamide derivatives, such as 4-methoxy-N-[(thiophen-2-yl)methyl]benzamide and 3-nitro-N-[(thiophen-2-yl)methyl]benzamide. its unique phenoxy group and thiophen-2-ylmethyl moiety contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other benzamide derivatives may not be as effective.
Properties
IUPAC Name |
3-phenoxy-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c20-18(19-13-17-10-5-11-22-17)14-6-4-9-16(12-14)21-15-7-2-1-3-8-15/h1-12H,13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLVSWSLRNAYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.